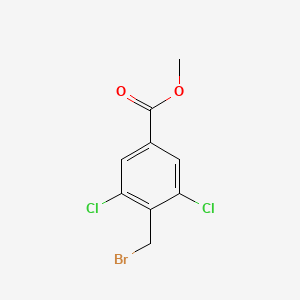

Methyl 4-(bromomethyl)-3,5-dichlorobenzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-(bromomethyl)-3,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHHSNCXMBIUQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)CBr)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Methyl 4 Bromomethyl 3,5 Dichlorobenzoate As a Versatile Synthetic Intermediate

Methyl 4-(bromomethyl)-3,5-dichlorobenzoate serves as a crucial building block in the construction of a variety of organic molecules. synhet.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The bromomethyl group is a key feature, acting as a potent electrophile that readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and carbanions, thereby enabling the facile elongation of carbon chains and the formation of new carbon-heteroatom bonds.

The dichlorinated benzene (B151609) ring also plays a significant role in the compound's reactivity and utility. The chlorine atoms are deactivating and ortho-, para-directing, influencing the regioselectivity of further electrophilic aromatic substitution reactions. Moreover, the presence of these halogen atoms can be exploited in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds, further expanding the synthetic possibilities. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, such as amide bond formation.

The combination of these structural motifs in a single molecule makes Methyl 4-(bromomethyl)-3,5-dichlorobenzoate a highly versatile intermediate, allowing for a modular and convergent approach to the synthesis of complex target molecules. shreemlifesciences.commedchemexpress.commedchemexpress.com

Table 1: Physicochemical Properties of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate

| Property | Value |

| CAS Number | 859212-75-2 |

| Molecular Formula | C9H7BrCl2O2 |

| Molecular Weight | 297.96 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents |

(Data inferred from typical properties of similar organic compounds)

Overview of Academic Research Trajectories for Methyl 4 Bromomethyl 3,5 Dichlorobenzoate

While specific academic research exclusively focused on Methyl 4-(bromomethyl)-3,5-dichlorobenzoate is not extensively documented in publicly available literature, its research trajectory can be inferred from its classification as a pharmaceutical intermediate and a building block for synthetic chemistry. synhet.combldpharm.com Research involving this compound is likely embedded within broader synthetic campaigns targeting novel therapeutic agents or functional materials.

The likely research applications of this intermediate fall into several key areas:

Medicinal Chemistry: As a pharmaceutical intermediate, it is likely used in the synthesis of active pharmaceutical ingredients (APIs). The dichlorinated benzoic acid moiety is a common scaffold in various drug candidates, and the bromomethyl group allows for the attachment of pharmacophoric groups that can interact with biological targets.

Agrochemicals: Similar to its use in pharmaceuticals, this compound could be a precursor for new herbicides, fungicides, or insecticides, where the halogenated aromatic core is a known feature in many active agrochemicals.

Materials Science: The rigid and functionalizable nature of the molecule makes it a potential building block for the synthesis of novel polymers, liquid crystals, or other organic materials with specific electronic or photophysical properties.

The synthesis of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate itself is expected to follow established synthetic methodologies. The most probable route is the radical bromination of the corresponding methyl-substituted precursor, methyl 3,5-dichloro-4-methylbenzoate. This type of reaction is typically initiated by light or a radical initiator, such as N-bromosuccinimide (NBS) in the presence of a peroxide. google.com

Scope and Significance Within Modern Chemical Transformations and Methodologies

Established Synthetic Pathways to Methyl 4-(bromomethyl)-3,5-dichlorobenzoate

The primary and most established method for the synthesis of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate is through the side-chain bromination of Methyl 3,5-dichloro-4-methylbenzoate.

Side-Chain Bromination of Methyl 3,5-dichloro-4-methylbenzoate.nih.govsigmaaldrich.com

This reaction, often referred to as a Wohl-Ziegler reaction, involves the selective bromination of the methyl group at the 4-position of the benzene (B151609) ring. wikipedia.org This transformation is a radical substitution reaction. wikipedia.org

N-Bromosuccinimide (NBS) is the preferred reagent for this type of benzylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). wikipedia.orggoogle.com These initiators decompose upon heating or irradiation to generate free radicals, which then abstract a hydrogen atom from the methyl group of the substrate, initiating the chain reaction. wikipedia.org The use of NBS is considered a greener alternative to using molecular bromine (Br2) as it is a solid and easier to handle, reducing the hazards associated with the fuming and corrosive nature of liquid bromine. wordpress.comnih.gov

Table 1: Reagents for Side-Chain Bromination

| Reagent | Role | Key Characteristics |

|---|---|---|

| Methyl 3,5-dichloro-4-methylbenzoate | Substrate | The starting material for the bromination reaction. |

| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a source of bromine radicals for selective benzylic bromination. wikipedia.org |

| Benzoyl Peroxide or AIBN | Radical Initiator | Initiates the radical chain reaction by generating free radicals upon heating or irradiation. wikipedia.orggoogle.com |

The side-chain bromination is typically carried out in an inert solvent that is resistant to radical attack. Carbon tetrachloride (CCl4) has been a traditional solvent for these reactions. wikipedia.org However, due to its environmental and health concerns, alternative solvents are being explored. researchgate.net Chloroform is another suitable inert solvent. google.com The reaction is generally conducted at elevated temperatures, often at the reflux temperature of the solvent, to facilitate the decomposition of the radical initiator and promote the reaction rate. wikipedia.org The specific temperature can influence the distribution of products, with higher temperatures potentially leading to undesired side reactions. google.com

Synthesis of Key Precursors for Methyl 4-(bromomethyl)-3,5-dichlorobenzoate

The availability of the starting material, Methyl 3,5-dichloro-4-methylbenzoate, is crucial for the synthesis of the final product. This section outlines the synthesis of this key precursor.

Methyl 3,5-dichlorobenzoate from 3,5-Dichlorobenzoic Acid Esterification.hpc-standards.comnist.govnist.govnih.gov

Methyl 3,5-dichlorobenzoate is synthesized through the esterification of 3,5-Dichlorobenzoic Acid. This is a standard esterification reaction, typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.

Pathways to Methyl 3,5-dichloro-4-methylbenzoate.nih.govsigmaaldrich.comchemscene.com

The synthesis of Methyl 3,5-dichloro-4-methylbenzoate can be achieved through a few different routes. One common method involves the chlorination of p-toluic acid. chemicalbook.com This reaction is carried out using a chlorinating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. chemicalbook.comgoogle.com The resulting 3,5-dichloro-4-methylbenzoic acid is then esterified with methanol to yield Methyl 3,5-dichloro-4-methylbenzoate. chemicalbook.com

Another approach involves the direct chlorination of methyl p-toluate. However, controlling the regioselectivity of the chlorination can be challenging and may lead to a mixture of products. google.com

Table 2: Precursor Synthesis Overview

| Precursor | Starting Material(s) | Key Reaction Type |

|---|---|---|

| Methyl 3,5-dichlorobenzoate | 3,5-Dichlorobenzoic Acid, Methanol | Esterification |

| Methyl 3,5-dichloro-4-methylbenzoate | p-Toluic Acid, Chlorinating Agent, Methanol | Chlorination followed by Esterification |

Optimization of Reaction Conditions and Efficiency in Methyl 4-(bromomethyl)-3,5-dichlorobenzoate Synthesis

The primary route to Methyl 4-(bromomethyl)-3,5-dichlorobenzoate involves the free-radical bromination of the benzylic methyl group of a precursor, Methyl 4-methyl-3,5-dichlorobenzoate. This reaction is typically accomplished using N-bromosuccinimide (NBS) as the brominating agent, in the presence of a radical initiator or light. masterorganicchemistry.comchemistrysteps.comchadsprep.com The efficiency of this transformation is highly dependent on the careful optimization of several factors, including reagent stoichiometry and temperature.

Impact of Reagent Stoichiometry on Yield and Purity

Studies on analogous compounds provide a clear guideline for optimization. For the synthesis of similar bromomethyl benzoic esters, the molar ratio of the methylbenzoate substrate to NBS is typically maintained slightly above equimolar. google.comguidechem.com Optimal conditions are often found when NBS is used in a range of 1.05 to 1.2 equivalents relative to the substrate. google.comguidechem.comacs.org This slight excess helps to drive the reaction to completion without significantly promoting side reactions. For example, in the bromination of 4-methylbenzonitrile, a molar ratio of substrate to NBS of approximately 1:1.2 resulted in a 90% yield. rsc.org A continuous-flow protocol for various substrates demonstrated that using just 1.05 equivalents of NBS was sufficient for complete conversion. acs.org

| Substrate | Substrate:NBS Molar Ratio | Observed Outcome/Yield | Reference |

|---|---|---|---|

| Methyl 4-methyl-3-methoxybenzoate | 1 : (1.0 to 1.2) | Preferred ratio for high yield (95%) | google.com |

| Methyl 4-methylbenzoate | 1 : 1.1 | Optimal for improved yield | guidechem.com |

| Various benzylic compounds | 1 : 1.05 | Sufficient for full conversion in a flow reactor | acs.org |

| 4-methylbenzonitrile | 1 : 1.2 | 90% Yield | rsc.org |

Reaction Kinetics and Temperature Control Considerations

Benzylic bromination is a radical chain reaction, and as such, its rate is highly sensitive to temperature and the presence of initiators. oregonstate.eduma.edu The reaction is typically initiated by the homolytic cleavage of a weak bond, either in a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using UV or visible light to cleave the N-Br bond in NBS or a low concentration of Br₂. chemistrysteps.comlibretexts.org

Temperature control is crucial for managing the reaction kinetics. The initiation step requires energy, and reactions are often conducted at elevated temperatures, such as the reflux temperature of the solvent (e.g., carbon tetrachloride or acetonitrile), to ensure a steady generation of radicals. guidechem.comrsc.org However, excessively high temperatures can accelerate side reactions or cause decomposition of the desired product. Some procedures utilize lower temperatures (0 to 5°C) in combination with photochemical initiation to maintain high selectivity. google.com The reaction time is another key variable that must be optimized; reactions are typically monitored by techniques like TLC or GC and run for several hours until the starting material is consumed. guidechem.com

| Substrate | Initiator/Conditions | Temperature | Time | Reference |

|---|---|---|---|---|

| Methyl 4-methylbenzoate | AIBN | Reflux (CCl₄) | 7 hours | guidechem.com |

| Methyl 4-methyl-3-methoxybenzoate | UV immersion lamp | 0 to 5°C | 4 hours | google.com |

| 4-methylbenzonitrile | AIBN | Reflux (CCl₄) | 8 hours | rsc.org |

| General benzylic compounds | Compact fluorescent lamp | Room Temperature | Varies (Flow Chemistry) | acs.org |

Advanced Approaches and Emerging Routes for Brominated Benzoate (B1203000) Ester Synthesis

While the traditional NBS-based method is robust, research continues to seek more environmentally benign and efficient synthetic routes. benthamdirect.com Modern advancements focus on minimizing hazardous reagents and developing milder reaction conditions, often through the use of photoredox catalysis. nih.govdoaj.org

Visible-light photoredox catalysis has emerged as a powerful tool for various chemical transformations, including brominations. acs.orgmdpi.com These methods utilize a photocatalyst, such as an organic dye or a ruthenium complex, which becomes excited upon absorbing visible light. nih.govacs.org The excited catalyst can then initiate the radical chain process under significantly milder conditions than those required for thermal initiation. mdpi.com This approach often allows reactions to be performed at room temperature, improving energy efficiency and selectivity. acs.org Furthermore, these methods can eliminate the need for hazardous solvents like carbon tetrachloride, replacing them with greener alternatives like acetonitrile (B52724) or even water. acs.orgresearchgate.net The development of continuous-flow reactors for photochemical brominations further enhances the safety, scalability, and control of the process, representing a significant step forward in the synthesis of brominated esters. acs.org

Nucleophilic Displacement Reactions Involving the Bromomethyl Moiety of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate

The benzylic bromide in Methyl 4-(bromomethyl)-3,5-dichlorobenzoate is an excellent electrophilic site for nucleophilic substitution reactions. The carbon atom of the bromomethyl group is readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion and the formation of new carbon-heteroatom bonds.

Methyl 4-(bromomethyl)-3,5-dichlorobenzoate readily reacts with oxygen-containing nucleophiles to form ethers and esters. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com

In the formation of ethers, an alkoxide nucleophile, generated by deprotonating an alcohol with a suitable base (e.g., sodium hydride), attacks the electrophilic carbon of the bromomethyl group. This process, a variation of the Williamson ether synthesis, is efficient for producing a diverse range of ethers. masterorganicchemistry.comorganic-chemistry.org Similarly, carboxylate anions, typically from carboxylic acid salts, can act as nucleophiles to displace the bromide, yielding the corresponding esters.

Table 1: Examples of Ether and Ester Formation Reactions

| Nucleophile | Reagent Example | Product Type | General Product Structure |

| Methoxide | Sodium Methoxide | Ether | Methyl 3,5-dichloro-4-(methoxymethyl)benzoate |

| Ethoxide | Sodium Ethoxide | Ether | Methyl 3,5-dichloro-4-(ethoxymethyl)benzoate |

| Phenoxide | Sodium Phenoxide | Ether | Methyl 3,5-dichloro-4-(phenoxymethyl)benzoate |

| Acetate | Sodium Acetate | Ester | Methyl 4-(acetoxymethyl)-3,5-dichlorobenzoate |

| Benzoate | Sodium Benzoate | Ester | Methyl 4-((benzoyloxy)methyl)-3,5-dichlorobenzoate |

Nitrogen-containing nucleophiles, such as primary and secondary amines, react with Methyl 4-(bromomethyl)-3,5-dichlorobenzoate to form the corresponding substituted benzylamines. nih.gov This reaction is a straightforward alkylation of the amine.

A particularly useful reaction involves potassium cyanate (B1221674) (KOCN) as the nucleophile. The initial attack of the cyanate ion on the benzylic carbon displaces the bromide to form an isocyanate intermediate. This highly reactive isocyanate can then be trapped by an alcohol to yield a carbamate (B1207046). au.dknih.gov This two-step, one-pot procedure provides an efficient route to various carbamate derivatives. If the isocyanate is trapped with an amine, a urea (B33335) derivative is formed.

Table 2: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Intermediate (if any) | Final Product Type | General Product Structure |

| Ammonia | NH₃ | None | Primary Amine | Methyl 4-(aminomethyl)-3,5-dichlorobenzoate |

| Diethylamine | (CH₃CH₂)₂NH | None | Tertiary Amine | Methyl 4-((diethylamino)methyl)-3,5-dichlorobenzoate |

| Aniline | C₆H₅NH₂ | None | Secondary Amine | Methyl 3,5-dichloro-4-((phenylamino)methyl)benzoate |

| Cyanate / Methanol | KOCN then CH₃OH | Isocyanate | Carbamate | Methyl (3,5-dichloro-4-(methoxycarbonyl)benzyl)carbamate |

Nucleophilic substitution at a benzylic carbon can proceed through either an SN1 or SN2 mechanism. The preferred pathway depends on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. sapub.org

For Methyl 4-(bromomethyl)-3,5-dichlorobenzoate, the substrate is a primary benzylic halide.

SN2 Pathway : This pathway is favored for primary halides. It involves a single concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This mechanism is promoted by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMF).

SN1 Pathway : This pathway involves a two-step process with the formation of a carbocation intermediate after the leaving group departs. While the benzylic position can stabilize a carbocation through resonance, the presence of two strongly electron-withdrawing chlorine atoms and a methyl ester group on the aromatic ring significantly destabilizes this potential carbocation. Therefore, the SN1 pathway is generally disfavored for this specific compound.

Given the electronic destabilization of the potential carbocation and the primary nature of the reaction center, nucleophilic displacement reactions on Methyl 4-(bromomethyl)-3,5-dichlorobenzoate are expected to proceed predominantly through the SN2 mechanism . masterorganicchemistry.comscispace.com

Metal-Catalyzed Coupling Reactions Utilizing Methyl 4-(bromomethyl)-3,5-dichlorobenzoate

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. bris.ac.ukustc.edu.cn The C(sp³)-Br bond in the bromomethyl group of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate can participate in such reactions, serving as an electrophilic partner.

Several cross-coupling methodologies can be employed to form new C-C bonds at the benzylic position. These reactions typically involve an organometallic nucleophile and a metal catalyst, most commonly based on palladium. nih.gov

Suzuki Coupling : This reaction couples the benzylic bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Negishi Coupling : This involves the reaction with an organozinc reagent, also catalyzed by palladium or nickel. ustc.edu.cn

Stille Coupling : This methodology uses organotin reagents as the nucleophilic partner.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially to avoid competing reactions at the C-Cl bonds on the aromatic ring. nih.gov

Palladium complexes are the most widely used catalysts for cross-coupling reactions involving benzylic halides. mit.edumit.edu The catalytic cycle for a typical palladium-catalyzed C-C bond formation (e.g., Suzuki coupling) at the bromomethyl position involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate to form a Pd(II) intermediate.

Transmetalation : The organic group from the organometallic nucleophile (e.g., the aryl group from an arylboronic acid) is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of phosphine (B1218219) ligands on the palladium catalyst is critical. For instance, less-hindered phosphine ligands like triphenylphosphine (B44618) (PPh₃) have been shown to favor the activation of C(sp³)-Br bonds in similar systems. nih.gov

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst/Ligand Example | Product Type |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Base | Methyl 3,5-dichloro-4-benzylbenzoate |

| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | Methyl 3,5-dichloro-4-benzylbenzoate |

| Heck-type | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Methyl 3,5-dichloro-4-(3-phenylallyl)benzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | Methyl 3,5-dichloro-4-(3-phenylprop-2-yn-1-yl)benzoate |

Oxidation Reactions of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate (e.g., with Trimethylamine Oxide)

The bromomethyl group in Methyl 4-(bromomethyl)-3,5-dichlorobenzoate is susceptible to oxidation, a common transformation for benzylic halides. This reaction typically yields the corresponding aldehyde, in this case, Methyl 4-formyl-3,5-dichlorobenzoate. A variety of oxidizing agents can accomplish this conversion, including dimethyl sulfoxide (B87167) (DMSO) based oxidations (like the Kornblum oxidation) and amine N-oxides, such as Trimethylamine N-oxide.

The reaction with Trimethylamine N-oxide would likely proceed via a nucleophilic substitution mechanism, where the oxygen atom of the N-oxide attacks the electrophilic benzylic carbon, displacing the bromide ion. A subsequent elimination step, often facilitated by a base, would then lead to the formation of the aldehyde and trimethylamine.

Table 1: Plausible Oxidation of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate

| Reactant | Reagent | Product | Reaction Type |

| Methyl 4-(bromomethyl)-3,5-dichlorobenzoate | Trimethylamine N-oxide | Methyl 4-formyl-3,5-dichlorobenzoate | Oxidation |

Radical Reactions and Pathways Involving the Bromomethyl Group

The benzylic position of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate is particularly reactive towards free radical reactions. This is due to the resonance stabilization of the resulting benzylic radical. The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds, making them susceptible to abstraction by radicals.

A key example of a radical reaction involving the bromomethyl group is free radical bromination, which is more relevant to the synthesis of this compound from the corresponding methyl-substituted precursor rather than its subsequent reactions. However, the stability of the benzylic radical is a crucial factor in many of its transformations.

The mechanism for radical reactions at the benzylic position generally involves three stages:

Initiation: Formation of a radical species, often a bromine radical, through the homolytic cleavage of a bromine-bromine bond, typically induced by UV light or heat.

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical and hydrogen bromide. This benzylic radical then reacts with a molecule of bromine to form the brominated product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is concluded by the combination of any two radical species.

Table 2: Bond Dissociation Energies (BDEs) of Various C-H Bonds

| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Radical Reactions |

| Primary Alkyl C-H | ~101 | Low |

| Secondary Alkyl C-H | ~98.5 | Moderate |

| Tertiary Alkyl C-H | ~96.5 | High |

| Benzylic C-H | ~88 | Very High |

The lower bond dissociation energy of the benzylic C-H bond highlights its increased reactivity in radical processes.

Comprehensive Mechanistic Studies and Reaction Pathway Elucidation for Transformations of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate

While comprehensive mechanistic studies specifically for Methyl 4-(bromomethyl)-3,5-dichlorobenzoate are not found in the reviewed literature, the primary reaction pathways for this compound are expected to be nucleophilic substitution reactions at the benzylic carbon. The benzylic position allows for both SN1 and SN2 reaction mechanisms, with the predominant pathway being influenced by the nucleophile, solvent, and reaction temperature.

SN2 Mechanism:

A bimolecular nucleophilic substitution (SN2) would involve a concerted, one-step process where the nucleophile attacks the benzylic carbon at the same time as the bromide ion leaves. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

SN1 Mechanism:

A unimolecular nucleophilic substitution (SN1) would proceed through a two-step mechanism. The first and rate-determining step is the departure of the bromide ion to form a resonance-stabilized benzylic carbocation. This carbocation is then rapidly attacked by a nucleophile. The SN1 pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize both the departing anion and the intermediate carbocation.

The presence of two electron-withdrawing chlorine atoms on the benzene ring will influence the stability of the benzylic carbocation. While the phenyl group provides resonance stabilization, the inductive effect of the chlorine atoms will destabilize the carbocation to some extent, potentially making the SN1 pathway less favorable than for an unsubstituted benzyl bromide.

Table 3: Factors Influencing Nucleophilic Substitution Pathways for Benzylic Halides

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

Given that Methyl 4-(bromomethyl)-3,5-dichlorobenzoate is a primary benzylic halide, SN2 reactions are generally expected to be a major pathway. However, the potential for resonance stabilization of the carbocation means that SN1 reactions cannot be entirely ruled out, especially under appropriate conditions.

Applications of Methyl 4 Bromomethyl 3,5 Dichlorobenzoate As a Versatile Building Block in Complex Chemical Architectures

Construction of Novel Heterocyclic Systems

The unique structural features of methyl 4-(bromomethyl)-3,5-dichlorobenzoate make it an ideal precursor for the synthesis of various heterocyclic compounds. The reactive bromomethyl group serves as a key handle for introducing the substituted benzyl (B1604629) moiety into different ring systems.

Synthesis of N-Hydroxypyridinedione Analogues as Research Targets

While direct synthesis of N-hydroxypyridinedione analogues using methyl 4-(bromomethyl)-3,5-dichlorobenzoate is not extensively documented in readily available literature, the general reactivity of substituted benzyl halides provides a strong basis for its potential application in this area. The synthesis of N-hydroxypyridinediones often involves the N-alkylation of a pyridone precursor. The electrophilic nature of the benzylic carbon in methyl 4-(bromomethyl)-3,5-dichlorobenzoate makes it a suitable candidate for such alkylation reactions.

The general synthetic approach would likely involve the reaction of a suitable N-hydroxypyridinone derivative with methyl 4-(bromomethyl)-3,5-dichlorobenzoate in the presence of a base. The base would deprotonate the hydroxyl group of the N-hydroxypyridinone, forming a nucleophilic oxygen that would then attack the benzylic carbon of the dichlorinated benzoate (B1203000), displacing the bromide and forming the desired ether linkage. The resulting product would incorporate the 3,5-dichlorobenzoate moiety, which could be further modified or studied for its impact on the biological or chemical properties of the N-hydroxypyridinedione scaffold.

Formation of Substituted Tricyclic Compounds

The formation of substituted tricyclic compounds from methyl 4-(bromomethyl)-3,5-dichlorobenzoate represents a more advanced application of this building block. The synthesis of such complex architectures often involves multi-step reaction sequences where the benzoate derivative is used to introduce a key structural element.

One plausible strategy involves an initial reaction utilizing the bromomethyl group to append the dichlorobenzyl unit to a pre-existing bicyclic or heterocyclic system. Subsequent intramolecular reactions, such as cyclization or ring-closing metathesis, could then be employed to construct the third ring of the tricyclic framework. The dichlorinated aromatic ring and the methyl ester can be strategically utilized in these subsequent steps, for instance, through cross-coupling reactions or by directing the regioselectivity of the cyclization.

Access to Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry, can be achieved using precursors derived from or analogous to methyl 4-(bromomethyl)-3,5-dichlorobenzoate. Pyrazoles are often synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

In this context, while not a direct reactant in the cyclization, a related compound, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, has been used in the synthesis of novel pyrazole derivatives with herbicidal activity. mdpi.com This highlights the utility of halomethyl-substituted aromatic and heteroaromatic compounds as alkylating agents in building more complex pyrazole-containing molecules. The general principle involves the reaction of a pyrazole core, often bearing a nucleophilic site, with the electrophilic chloromethyl or bromomethyl group to introduce the substituted phenyl ring. mdpi.com

For instance, a general approach could involve the synthesis of a pyrazole with a free N-H group or a side chain with a nucleophilic atom. This pyrazole could then be reacted with methyl 4-(bromomethyl)-3,5-dichlorobenzoate in the presence of a base to yield the N-alkylated or side-chain-alkylated pyrazole derivative.

Derivatization to Functionalized Benzoate Esters for Academic Inquiry

The reactivity of the bromomethyl group in methyl 4-(bromomethyl)-3,5-dichlorobenzoate allows for its straightforward conversion into a variety of other functional groups, leading to a library of functionalized benzoate esters. These derivatives are valuable tools for academic research, enabling studies in structure-activity relationships, reaction mechanism elucidation, and the development of new synthetic methodologies.

Common derivatization reactions include:

Nucleophilic Substitution: The bromide is a good leaving group and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of functionalities such as azides, cyanides, thiols, and various oxygen- and nitrogen-based nucleophiles.

Oxidation: The bromomethyl group can be oxidized to an aldehyde or a carboxylic acid, providing further handles for synthetic transformations.

Formation of Grignard or Organolithium Reagents: While challenging in the presence of the ester, under specific conditions, the bromomethyl group could potentially be converted into an organometallic species, opening up possibilities for carbon-carbon bond formation.

These derivatization strategies significantly expand the synthetic utility of the parent compound, allowing researchers to tailor the structure of the benzoate ester to their specific needs.

Role in the Synthesis of Advanced Organic Intermediates for Chemical Research

Beyond the synthesis of specific heterocyclic systems, methyl 4-(bromomethyl)-3,5-dichlorobenzoate serves as a crucial starting material for the preparation of more complex and advanced organic intermediates. google.com These intermediates are not necessarily the final target molecules but are essential building blocks for multi-step syntheses in various areas of chemical research. google.com

The combination of the reactive bromomethyl group and the electronically modified aromatic ring makes this compound a versatile synthon. The electron-withdrawing chlorine atoms on the benzene (B151609) ring can influence the reactivity of both the bromomethyl group and the ester functionality, as well as provide sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

An example of a related compound, methyl 4-bromomethyl-3-methoxybenzoate, highlights the importance of such intermediates in the preparation of pharmaceuticals, including peptidoleukotriene antagonists and testosterone (B1683101) 5α-reductase inhibitors. google.com This underscores the role of substituted bromomethyl benzoates as key components in the assembly of biologically active molecules.

Below is a table summarizing the key applications and synthetic transformations of methyl 4-(bromomethyl)-3,5-dichlorobenzoate and related compounds.

| Application/Transformation | Reagents and Conditions | Resulting Structure/Functionality |

| N-Alkylation of Heterocycles | Heterocycle (e.g., Pyrazole, Pyridinone), Base (e.g., K₂CO₃, NaH) | Attachment of the 3,5-dichlorobenzyl moiety to a nitrogen atom. |

| Ether Synthesis | Alcohol or Phenol, Base (e.g., NaH) | Formation of an ether linkage at the benzylic position. |

| Esterification (of the bromomethyl group) | Carboxylic Acid, Base (e.g., Et₃N) | Conversion of the bromomethyl group to an acyloxymethyl group. |

| Cyanation | NaCN or KCN in a polar aprotic solvent | Introduction of a nitrile group at the benzylic position. |

| Azide Formation | NaN₃ in a polar aprotic solvent | Formation of a benzylic azide, a precursor for amines or triazoles. |

Emerging Research Frontiers and Future Directions for Methyl 4 Bromomethyl 3,5 Dichlorobenzoate

Exploration in Advanced Materials Science Research and Functional Material Synthesis

The quest for novel materials with tailored properties is a driving force in materials science. Methyl 4-(bromomethyl)-3,5-dichlorobenzoate, with its unique combination of functional groups, presents significant opportunities for the synthesis of advanced functional materials. The presence of the reactive bromomethyl group is key to its utility, allowing for its incorporation into larger molecular architectures.

One of the most promising areas of application is in the synthesis of dendritic polymers , also known as dendrimers. The analogous compound, methyl 4-(bromomethyl)benzoate (B8499459), has been successfully employed as a foundational unit in the construction of these highly branched, well-defined macromolecules. guidechem.com By analogy, Methyl 4-(bromomethyl)-3,5-dichlorobenzoate could serve a similar role, with the added advantage of the dichloro substituents. These chlorine atoms can influence the solubility, thermal stability, and electronic properties of the resulting dendrimers, potentially leading to materials with enhanced performance for applications in drug delivery, catalysis, and nanoscale electronics.

Furthermore, this compound is a potential candidate for the synthesis of metal-organic frameworks (MOFs) and other cage compounds . The rigid aromatic core and the reactive bromomethyl handle allow for the construction of porous crystalline materials with high surface areas. The chloro groups could modulate the pore size and functionality of the MOF, impacting its capacity for gas storage, separation, and catalysis.

The introduction of chlorine atoms onto the benzene (B151609) ring is expected to significantly alter the physicochemical properties of materials derived from Methyl 4-(bromomethyl)-3,5-dichlorobenzoate compared to its non-chlorinated counterpart.

Table 1: Projected Influence of Dichloro Substitution on Material Properties

| Property | Methyl 4-(bromomethyl)benzoate | Methyl 4-(bromomethyl)-3,5-dichlorobenzoate (Projected) |

| Solubility | Generally soluble in common organic solvents. | Reduced solubility in non-polar solvents, potentially increased solubility in polar aprotic solvents. |

| Thermal Stability | Moderate thermal stability. | Potentially enhanced thermal stability due to increased molecular weight and intermolecular interactions. |

| Electronic Properties | Electron-donating methyl group influences reactivity. | Electron-withdrawing chloro groups can alter the electronic nature of the aromatic ring, impacting charge transport and optical properties. |

| Reactivity | Reactive bromomethyl group for substitution reactions. | Similar reactivity of the bromomethyl group, with potential for altered reaction kinetics due to electronic effects of the chloro substituents. |

Development of Novel Derivatization Strategies for Diverse Chemical Libraries

The creation of diverse chemical libraries is fundamental to drug discovery and the development of new functional molecules. The trifunctional nature of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate makes it an excellent scaffold for combinatorial chemistry, enabling the rapid generation of a wide array of novel compounds.

The reactive bromomethyl group is the primary site for derivatization, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. chemistrytalk.org This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse chemical libraries. For instance, reaction with amines, thiols, alcohols, and carboxylates can yield a plethora of new molecules with potentially unique biological activities or material properties.

A notable example of such derivatization is the use of methyl 4-(bromomethyl)benzoate in the synthesis of ligands for supramolecular metallogels . rsc.org By reacting the bromomethyl group with a suitable heterocyclic core, researchers have created ligands capable of self-assembling in the presence of metal ions to form functional gel materials. Applying this strategy to Methyl 4-(bromomethyl)-3,5-dichlorobenzoate could lead to the development of new gels with altered properties, such as enhanced stability or different sensory responses, due to the electronic influence of the chlorine atoms.

The ester group provides another handle for modification, which can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding the diversity of the chemical library. The dichlorinated aromatic ring itself can also participate in various aromatic substitution reactions, although this is generally less facile.

Table 2: Potential Derivatization Reactions of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate

| Reactant Type | Functional Group Introduced | Potential Application Area |

| Amines (R-NH2) | -CH2-NH-R | Medicinal chemistry, ligand synthesis |

| Thiols (R-SH) | -CH2-S-R | Materials science, biologically active compounds |

| Alcohols (R-OH) | -CH2-O-R | Organic synthesis, functional polymers |

| Carboxylates (R-COO-) | -CH2-O-CO-R | Prodrug synthesis, materials science |

| Azides (N3-) | -CH2-N3 | Click chemistry, bioconjugation |

| Phosphines (R3P) | -CH2-P+R3 | Organocatalysis, ligand design |

Investigation of Environmentally Benign Synthetic Chemistry Approaches for its Utilization

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis and utilization of reactive compounds like Methyl 4-(bromomethyl)-3,5-dichlorobenzoate can benefit significantly from the application of these principles.

The key synthetic step in the preparation of this compound is the benzylic bromination of the corresponding methyl-substituted precursor, methyl 4-methyl-3,5-dichlorobenzoate. Traditional methods for benzylic bromination often employ reagents like N-bromosuccinimide (NBS) in chlorinated solvents such as carbon tetrachloride, often initiated by radical initiators like azobisisobutyronitrile (AIBN). guidechem.com These methods pose environmental and safety concerns due to the toxicity of the solvents and reagents.

Emerging research in green chemistry offers several more sustainable alternatives for benzylic bromination. bohrium.comrsc.orgacs.org One promising approach is the use of photochemical activation . acs.org Utilizing visible light as an energy source can initiate the radical bromination reaction, eliminating the need for chemical radical initiators. bohrium.comacs.org Furthermore, replacing hazardous chlorinated solvents with more environmentally friendly options like acetonitrile (B52724) or even performing the reaction in solvent-free conditions can significantly improve the green credentials of the synthesis. bohrium.comrsc.org

Another green approach involves the in situ generation of the brominating agent. For example, using a combination of an alkali metal bromide (like KBr) and an oxidant (such as hydrogen peroxide) can generate bromine in the reaction mixture, avoiding the handling and storage of elemental bromine. rsc.org

The utilization of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate in subsequent reactions can also be designed with green chemistry principles in mind. For example, employing catalytic methods, using water as a solvent where possible, and designing reactions with high atom economy will contribute to a more sustainable chemical process.

Table 3: Comparison of Traditional and Green Approaches for Benzylic Bromination

| Parameter | Traditional Method | Greener Alternative |

| Brominating Agent | N-Bromosuccinimide (NBS), Bromine | In situ generated Bromine (e.g., KBr/H2O2) |

| Solvent | Carbon tetrachloride, Chloroform | Acetonitrile, Water, Solvent-free |

| Initiator | AIBN, Benzoyl peroxide | Visible light (photochemical activation) |

| Waste Generation | Halogenated organic waste, succinimide | Less toxic byproducts (e.g., water) |

| Safety | Use of toxic and carcinogenic substances | Reduced hazard profile |

While direct experimental data on Methyl 4-(bromomethyl)-3,5-dichlorobenzoate remains limited, its chemical structure strongly suggests a high potential for future applications in several cutting-edge areas of research. By drawing analogies with its well-studied counterparts, it is evident that this compound can serve as a valuable building block for the synthesis of advanced functional materials, a versatile scaffold for the creation of diverse chemical libraries, and a candidate for the implementation of greener synthetic methodologies. Future research efforts directed towards the synthesis, characterization, and application of Methyl 4-(bromomethyl)-3,5-dichlorobenzoate are poised to unlock its full potential and contribute to advancements in materials science, medicinal chemistry, and sustainable chemical synthesis.

Q & A

Basic: What are the common synthetic routes for preparing methyl 4-(bromomethyl)-3,5-dichlorobenzoate?

Answer:

The synthesis typically involves bromomethylation of a pre-functionalized benzoate ester. A standard approach includes:

Starting Material : Methyl 3,5-dichlorobenzoate (CAS 2905-67-1) is used as the base structure due to its commercial availability .

Bromomethylation : Introduce the bromomethyl group via nucleophilic substitution or radical bromination. For example, using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN as an initiator) or via halogen exchange with LiBr in polar solvents .

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product. The melting point (~56°C) and NMR (e.g., δ 4.8 ppm for -CH2Br) are critical for validation .

Advanced: How does steric hindrance from the 3,5-dichloro substituents influence bromomethylation efficiency?

Answer:

The 3,5-dichloro groups create significant steric hindrance, which can:

Reduce Reaction Rates : Slower kinetics in bromomethylation due to restricted access to the para-position. Optimize by using excess brominating agents (e.g., 1.5–2.0 equiv. NBS) .

Side Reactions : Competing pathways, such as debromination or oxidation, may occur. Monitor via TLC and adjust reaction time/temperature (e.g., 60–80°C in DMF) .

Validation : Compare yields and byproduct profiles using HPLC-MS or GC-MS. Contradictory data in literature (e.g., 45–70% yields) often arise from solvent polarity and initiator choice .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

NMR Spectroscopy :

- ¹H NMR : Identify the bromomethyl (-CH2Br) signal at δ 4.6–4.9 ppm and aromatic protons (δ 7.8–8.2 ppm) .

- ¹³C NMR : Confirm the ester carbonyl (δ ~165 ppm) and quaternary carbons adjacent to chlorine (δ ~135 ppm) .

Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]⁺ (expected m/z ~310–312 for C₉H₇BrCl₂O₂) .

Melting Point : Consistency with literature values (e.g., 56°C) ensures purity .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound under nucleophilic conditions?

Answer:

Discrepancies in reactivity (e.g., SN2 vs. radical pathways) arise from:

Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while non-polar solvents (toluene) promote radical pathways .

Catalytic Systems : Transition metals (e.g., CuBr) may alter reaction pathways. Compare kinetic data from studies using identical conditions .

Mitigation : Conduct controlled experiments with isotopic labeling (e.g., ²H in -CH2Br) to track substitution mechanisms .

Basic: What safety protocols are essential when handling this compound?

Answer:

PPE : Wear nitrile gloves, safety goggles, and a lab coat due to skin/eye irritation risks .

Ventilation : Use a fume hood to avoid inhalation of volatile byproducts (e.g., HBr) .

Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

Advanced: How can this compound be utilized in synthesizing pharmaceutical intermediates?

Answer:

Suzuki Coupling : The bromomethyl group enables cross-coupling with arylboronic acids to generate biphenyl derivatives, common in kinase inhibitors .

Ester Hydrolysis : Convert to 4-(bromomethyl)-3,5-dichlorobenzoic acid under basic conditions (e.g., NaOH/EtOH), a precursor for prodrugs .

Contradictions : Some studies report low hydrolytic stability in acidic media. Stabilize using anhydrous conditions or buffered systems (pH 7–8) .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

Solvent Pair : Use ethanol/water (8:2 v/v) for high recovery (>85%) due to moderate polarity .

Temperature Gradient : Dissolve at 70°C, cool to 4°C for crystallization.

Purity Check : Compare experimental vs. literature melting points and HPLC retention times .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

Storage Conditions : Argon atmosphere at -20°C in amber vials to prevent photodegradation and hydrolysis .

Stabilizers : Add 1–2% hydroquinone as a radical scavenger.

Monitoring : Periodic NMR (tracking -CH2Br signal integrity) and Karl Fischer titration (moisture content <0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.